![molecular formula C26H29N5 B2558870 2-Méthyl-3-phényl-7-(4-phénylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine CAS No. 896066-74-3](/img/structure/B2558870.png)
2-Méthyl-3-phényl-7-(4-phénylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C26H29N5 and its molecular weight is 411.553. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement de la maladie d'Alzheimer (MA)
Contexte::- Le composé 6g a montré une activité inhibitrice puissante contre l'AChE, ce qui en fait un composé principal potentiel pour le développement de médicaments contre la MA .
Activité antibactérienne
Contexte::- Les simulations d'amarrage ont révélé des interactions entre ces composés et les enzymes oxydoréductases, suggérant une activité antibactérienne potentielle .
Recherche en biologie chimique
Contexte::En résumé, ce composé est prometteur dans divers domaines, du traitement de la MA à l'activité antibactérienne. Les chercheurs continuent de dévoiler tout son potentiel, ce qui en fait un domaine d'étude passionnant en chimie médicinale et en développement de médicaments . Si vous souhaitez plus d'informations sur une application spécifique, n'hésitez pas à demander !
Mécanisme D'action
Target of Action
The primary target of 2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the brain . This compound acts as an inhibitor of this enzyme .
Mode of Action
2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine interacts with acetylcholinesterase by binding to its active site, thereby inhibiting the enzyme’s activity . This results in an increase in the concentration of acetylcholine in the brain . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting acetylcholinesterase, 2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine affects the cholinergic neurotransmission pathway . This pathway plays a crucial role in learning and memory . The increase in acetylcholine levels enhances cognitive functions .
Pharmacokinetics
The compound’s ability to inhibit acetylcholinesterase suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine’s action include an increase in acetylcholine levels in the brain, which can enhance cognitive functions . This makes it a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Propriétés
IUPAC Name |
2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5/c1-3-10-22-19-24(30-17-15-29(16-18-30)23-13-8-5-9-14-23)31-26(27-22)25(20(2)28-31)21-11-6-4-7-12-21/h4-9,11-14,19H,3,10,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOAAKFVAWAAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(1,3-dioxolan-2-yl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2558787.png)

![8-(2,5-dimethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2558791.png)
![5-(hydroxymethyl)-2-imino-N-(4-methoxyphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2558792.png)
![N-cycloheptyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2558794.png)
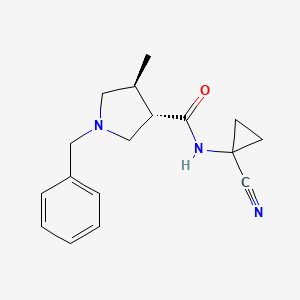
![methyl 2-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate](/img/structure/B2558798.png)
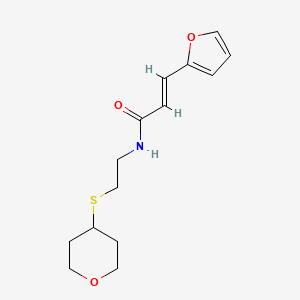
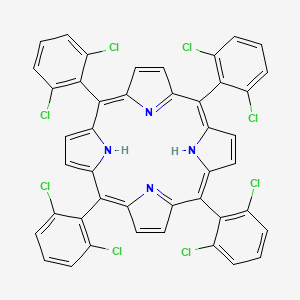
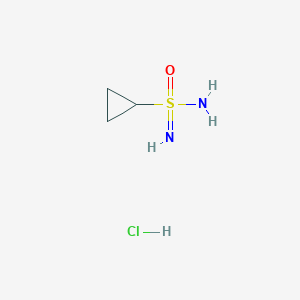
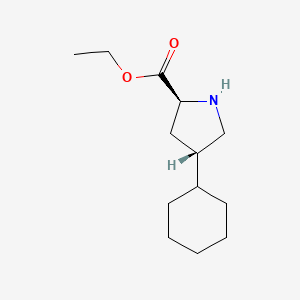

![2-{[5-(2-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2558807.png)
![2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2558810.png)
